
2,5-Bis(bromomethyl)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(bromomethyl)benzenesulfonic acid is an organic compound with the molecular formula C8H8Br2O3S. It is a derivative of benzenesulfonic acid, where two bromomethyl groups are attached to the benzene ring at the 2 and 5 positions. This compound is typically found as a white crystalline solid and is known for its stability at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(bromomethyl)benzenesulfonic acid generally involves the bromination of 2,5-dimethylbenzenesulfonic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions . The reaction proceeds as follows:
Bromination: 2,5-dimethylbenzenesulfonic acid reacts with bromine to form this compound.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but involves larger reactors and more efficient purification processes to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(bromomethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding alcohols.
Polymerization: It can participate in polymerization reactions to form water-soluble polymers.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Derivatives: New compounds formed by substituting the bromomethyl groups.
Oxidized Products: Sulfonic acid derivatives.
Reduced Products: Alcohol derivatives.
Applications De Recherche Scientifique
2,5-Bis(bromomethyl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives and polymers.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,5-Bis(bromomethyl)benzenesulfonic acid involves its ability to act as an electrophile due to the presence of bromomethyl groups. These groups can react with nucleophiles, leading to the formation of new chemical bonds. The sulfonic acid group enhances the compound’s solubility in water, making it suitable for various aqueous reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis(bromomethyl)benzenesulfonic acid
- 2,6-Bis(bromomethyl)benzenesulfonic acid
- 2,5-Dichloromethylbenzenesulfonic acid
Uniqueness
2,5-Bis(bromomethyl)benzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and solubility properties. The presence of bromomethyl groups at the 2 and 5 positions allows for selective reactions and the formation of specific derivatives that are not easily achievable with other similar compounds .
Propriétés
Formule moléculaire |
CdH2OZr |
|---|---|
Poids moléculaire |
221.65 g/mol |
Nom IUPAC |
cadmium;zirconium;hydrate |
InChI |
InChI=1S/Cd.H2O.Zr/h;1H2; |
Clé InChI |
HSTSSVQJKCCPNN-UHFFFAOYSA-N |
SMILES canonique |
O.[Zr].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


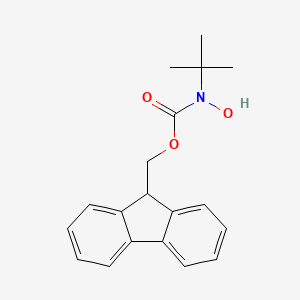
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B12341308.png)
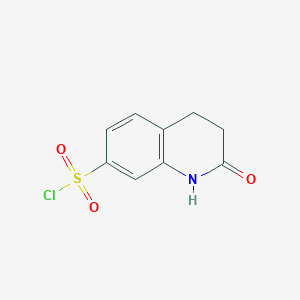
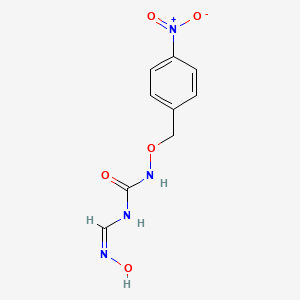
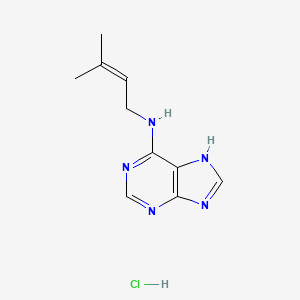
![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)
![N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B12341353.png)
![2-Tert-butylsulfonyl-2-[[4-(methylthio)phenyl]hydrazono]acetonitrile](/img/structure/B12341355.png)
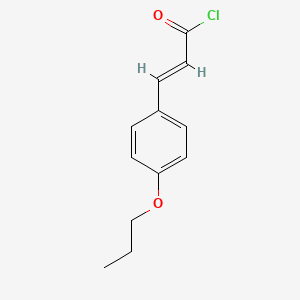
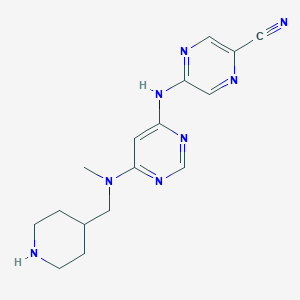
![(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane](/img/structure/B12341366.png)
